molecular formula C12H26O2 B088161 Acetaldehyde diisoamyl acetal CAS No. 13002-09-0

Acetaldehyde diisoamyl acetal

Cat. No.: B088161
CAS No.: 13002-09-0
M. Wt: 202.33 g/mol
InChI Key: LXKCTPBHCJDSKC-UHFFFAOYSA-N
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Description

Acetaldehyde diisoamyl acetal is an organic compound with the molecular formula C12H26O2. It is a type of acetal, which is formed by the reaction of an aldehyde with two molecules of alcohol. Acetals are known for their stability and are often used as protecting groups in organic synthesis. This compound is particularly noted for its use in the flavor and fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde diisoamyl acetal can be synthesized through the reaction of acetaldehyde with isoamyl alcohol in the presence of an acid catalyst. The reaction typically proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of isoamyl alcohol to form the acetal. The reaction conditions often involve refluxing the mixture to drive the reaction to completion and removing water to shift the equilibrium towards acetal formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous reactors where acetaldehyde and isoamyl alcohol are fed into the reactor along with an acid catalyst. The reaction mixture is then heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde diisoamyl acetal primarily undergoes hydrolysis and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to acetaldehyde and isoamyl alcohol.

    Substitution: Acetals can also undergo substitution reactions where one of the alkoxy groups is replaced by another nucleophile.

Major Products Formed:

Mechanism of Action

The mechanism of action of acetaldehyde diisoamyl acetal involves its formation and cleavage:

    Formation: The formation of this compound involves the nucleophilic addition of isoamyl alcohol to acetaldehyde, followed by the elimination of water to form the acetal.

    Cleavage: The cleavage of this compound involves the protonation of the acetal oxygen, making it a better leaving group.

Comparison with Similar Compounds

  • Acetaldehyde diethyl acetal
  • Acetaldehyde dimethyl acetal
  • Acetaldehyde dipropyl acetal

Comparison: Acetaldehyde diisoamyl acetal is unique due to the presence of isoamyl groups, which impart a distinct aroma compared to other acetals. The larger alkyl groups in this compound also make it more hydrophobic and less soluble in water compared to acetaldehyde diethyl acetal and acetaldehyde dimethyl acetal .

Properties

IUPAC Name

3-methyl-1-[1-(3-methylbutoxy)ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-10(2)6-8-13-12(5)14-9-7-11(3)4/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKCTPBHCJDSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(C)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156296
Record name Acetaldehyde diisoamyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear, colourless liquid; Strong, sweet, fruity aroma
Record name Acetaldehyde diisoamyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetaldehyde diisoamyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

210.00 °C. @ 760.00 mm Hg
Record name Acetaldehyde diisoamyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Acetaldehyde diisoamyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.822-0.832
Record name Acetaldehyde diisoamyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13002-09-0
Record name 1,1′-[Ethylidenebis(oxy)]bis[3-methylbutane]
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Record name Acetaldehyde diisoamyl acetal
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Record name Acetaldehyde diisoamyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethylidenebis(oxy)]bis(3-methylbutane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.567
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Record name ACETALDEHYDE DIISOAMYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C34X3NFO1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Acetaldehyde diisoamyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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